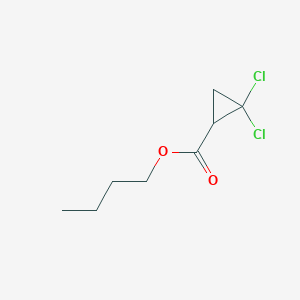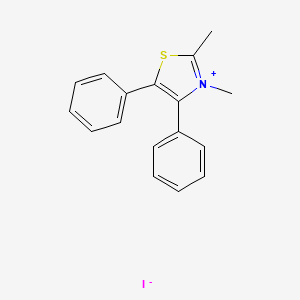![molecular formula C16H27NO7 B14723466 {[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate CAS No. 6288-27-3](/img/structure/B14723466.png)
{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its ester and imino functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate typically involves the esterification of propanoic acid derivatives with appropriate diethane-2,1-diyl compounds. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or imino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate involves its interaction with specific molecular targets. The ester and imino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s reactivity allows it to modify proteins and nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- {[2-(Acetoxy)acetyl]imino}diethane-2,1-diyl diacetate
- {[2-(Butanoyloxy)butanoyl]imino}diethane-2,1-diyl dibutanoate
Uniqueness
{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate is unique due to its specific ester and imino functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various research and industrial applications.
Properties
CAS No. |
6288-27-3 |
|---|---|
Molecular Formula |
C16H27NO7 |
Molecular Weight |
345.39 g/mol |
IUPAC Name |
2-[2-propanoyloxyethyl(2-propanoyloxypropanoyl)amino]ethyl propanoate |
InChI |
InChI=1S/C16H27NO7/c1-5-13(18)22-10-8-17(9-11-23-14(19)6-2)16(21)12(4)24-15(20)7-3/h12H,5-11H2,1-4H3 |
InChI Key |
NGHJNZBRCDNCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCN(CCOC(=O)CC)C(=O)C(C)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


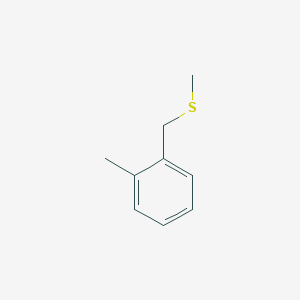
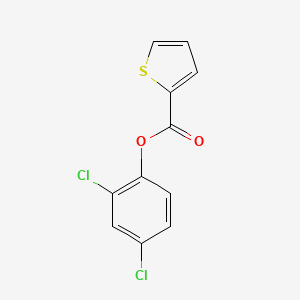

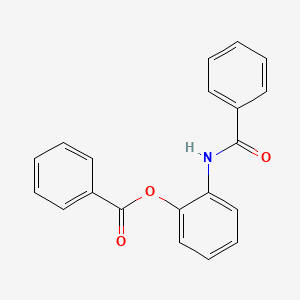
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)


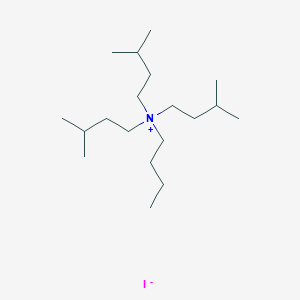
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)

